![molecular formula C19H32BNO2 B1528115 Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 1454653-64-5](/img/structure/B1528115.png)
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
Overview
Description
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a chemical compound with the linear formula C19H32BNO2 . It is a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H . This indicates the presence of boron (B), nitrogen (N), and oxygen (O) atoms in the compound, along with carbon © and hydrogen (H) atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.74 . The compound’s density and boiling point are predicted to be 0.97±0.1 g/cm3 and 393.7±25.0 °C respectively .Scientific Research Applications
Photophysical and Electrochemical Applications
Compounds with structures that include aromatic units and amine groups have been synthesized for their unique photophysical and electrochemical properties. For example, aromatic poly(amine-imide)s with pendent triphenylamine units exhibit significant thermal stability, solubility in organic solvents, and can form films with good mechanical properties. These materials have been explored for their electrochromic characteristics, highlighting their potential in electronic and photonic devices (Cheng et al., 2005).
Medicinal Chemistry
Spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition have shown promising activity against Mycobacterium tuberculosis, indicating the potential of nitrogen-containing compounds in developing new antimycobacterial agents. The synthesis approach highlights an efficient way to produce compounds with significant in vitro and in vivo activity (Kumar et al., 2008).
Organometallic Chemistry
Compounds such as Diphenylphosphino(phenyl pyridin-2-yl methylene)amine have been utilized in chemoselective alkene hydrocarboxylation, demonstrating the role of nitrogen- and phosphorus-containing ligands in catalysis. These studies provide insight into the design of catalysts for selective organic transformations, which could be relevant for the development of synthetic methodologies (Dyer et al., 2005).
Material Science
Amine-functionalized silica particles have been synthesized for various applications, including chromatography and catalysis. The modification of silica surfaces with amino groups demonstrates the utility of amine-functionalization in tailoring material properties for specific applications (Soto-Cantu et al., 2012).
Ligand Design for Coordination Chemistry
Chiral bimetallic boronic esters have been explored as donor-acceptor coexisting receptors for amines, showcasing the importance of designing multifunctional ligands for selective binding and catalysis. This research area could provide a framework for utilizing Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine in developing novel receptors or catalysts (Nozaki et al., 1996).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQCITWNDZPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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